Mercamine ascorbate
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Overview
Description
Scientific Research Applications
Mercamine ascorbate has numerous applications in scientific research, including:
Chemistry: The compound is used as a reducing agent and antioxidant in various chemical reactions. Its unique properties make it valuable in the synthesis of complex molecules and materials.
Biology: In biological research, the compound is used to study the effects of antioxidants and thiol-containing compounds on cellular processes. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicine due to its antioxidant properties. It is being investigated for its potential to protect cells from oxidative stress and reduce inflammation.
Industry: In industrial applications, the compound is used as an additive in food and cosmetic products to enhance their stability and shelf life. It is also used in the production of various materials and chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ascorbic acid, compd. with 2-aminoethanethiol typically involves the reaction of ascorbic acid with 2-aminoethanethiol in an appropriate solvent. The reaction conditions may vary depending on the desired yield and purity of the product. Common solvents used in this reaction include water, ethanol, and methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of ascorbic acid, compd. with 2-aminoethanethiol follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The final product is typically purified using techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Mercamine ascorbate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both ascorbic acid and 2-aminoethanethiol moieties allows for a wide range of reactivity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide, potassium permanganate, and nitric acid. These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas. These reactions are often performed under basic or neutral conditions.
Substitution: Substitution reactions can occur at the thiol group of 2-aminoethanethiol, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the compound may result in the formation of disulfides, while reduction reactions may yield reduced forms of the compound
Mechanism of Action
The mechanism of action of ascorbic acid, compd. with 2-aminoethanethiol involves its antioxidant properties and ability to interact with various molecular targets. Ascorbic acid acts as a reducing agent, donating electrons to neutralize reactive oxygen species and other free radicals. This helps protect cells from oxidative damage and maintain cellular function.
2-aminoethanethiol, on the other hand, can interact with various proteins and enzymes through its thiol group. This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects. The combination of ascorbic acid and 2-aminoethanethiol results in a compound with enhanced antioxidant properties and potential therapeutic benefits.
Comparison with Similar Compounds
Mercamine ascorbate can be compared with other similar compounds, such as:
Ascorbic acid:
Glutathione: Glutathione is another thiol-containing antioxidant with similar properties. ascorbic acid, compd. with 2-aminoethanethiol may offer unique advantages due to the presence of both ascorbic acid and 2-aminoethanethiol moieties.
N-acetylcysteine: N-acetylcysteine is a thiol-containing compound used as a mucolytic agent and antioxidant. The combination of ascorbic acid and 2-aminoethanethiol may provide additional benefits compared to N-acetylcysteine alone.
Properties
CAS No. |
16031-82-6 |
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Molecular Formula |
C8H15NO6S |
Molecular Weight |
253.26 |
IUPAC Name |
2-aminoethanethiol;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6.C2H7NS/c7-1-2(8)5-3(9)4(10)6(11)12-5;3-1-2-4/h2,5,7-10H,1H2;4H,1-3H2 |
InChI Key |
NQEDADDMLOPGQH-RXSVEWSESA-N |
SMILES |
C(CS)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mercamine ascorbate; beta-Mercaptoaethylamin ascorbinat; Mercamine ascorbate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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